molecular formula C24H21FN2O5S B3997334 Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate

Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate

Cat. No.: B3997334
M. Wt: 468.5 g/mol
InChI Key: OWNCDSJSWOFFDM-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate is a complex organic compound that features a benzoate ester, a fluorobenzenesulfonyl group, and a tetrahydroisoquinoline amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the fluorobenzenesulfonyl group and the benzoate ester. Key steps may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and sulfonyl groups.

    Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and amide functionalities.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 2-fluorobenzoate
  • Methyl 4-formylbenzoate

Uniqueness

Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the fluorobenzenesulfonyl group and the tetrahydroisoquinoline amide makes it distinct from simpler benzoate derivatives.

Properties

IUPAC Name

methyl 4-[[2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5S/c1-32-24(29)16-6-10-20(11-7-16)26-23(28)22-14-17-4-2-3-5-18(17)15-27(22)33(30,31)21-12-8-19(25)9-13-21/h2-13,22H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNCDSJSWOFFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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